Pamoato de pirantel

Descripción general

Descripción

El pamoato de pirantel es un compuesto antihelmíntico ampliamente utilizado, efectivo contra una variedad de infecciones parasitarias por gusanos, como la ascaridiasis, las infecciones por anquilostomas, la enterobiasis (infección por oxiuros), la tricostrongiliasis y la triquinosis . Se administra comúnmente por vía oral y es conocido por su capacidad para paralizar los gusanos, haciendo que pierdan su agarre en la pared intestinal y sean expulsados del cuerpo .

Aplicaciones Científicas De Investigación

El pamoato de pirantel tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como compuesto estándar en diversas técnicas analíticas, incluida la HPLC y la espectrofotometría . En biología y medicina, el this compound se estudia ampliamente por sus propiedades antihelmínticas y su efectividad en el tratamiento de infecciones parasitarias por gusanos . También se utiliza en medicina veterinaria para tratar parásitos intestinales en animales .

Mecanismo De Acción

El pamoato de pirantel actúa como un agente bloqueador neuromuscular despolarizante, provocando una contracción repentina seguida de la parálisis de los helmintos . Esta acción se logra promoviendo la liberación de acetilcolina, inhibiendo la colinesterasa y estimulando las neuronas ganglionares . Los gusanos paralizados pierden su agarre en la pared intestinal y son expulsados del cuerpo a través de procesos naturales .

Análisis Bioquímico

Biochemical Properties

Pyrantel pamoate acts as a depolarizing neuromuscular blocking agent. It causes prolonged activation of nicotinic acetylcholine receptors on the muscle cells of susceptible nematodes, leading to spastic paralysis . This interaction prevents the worms from maintaining their position in the host’s intestines, resulting in their expulsion. Pyrantel pamoate interacts primarily with nicotinic acetylcholine receptors, which are crucial for muscle contraction in nematodes .

Cellular Effects

Pyrantel pamoate affects various types of cells by causing paralysis of the muscle cells in nematodes. This paralysis is due to the sustained activation of nicotinic acetylcholine receptors, which disrupts normal muscle function . In addition to its effects on muscle cells, pyrantel pamoate may also influence other cellular processes, such as cell signaling pathways and gene expression, although these effects are less well understood .

Molecular Mechanism

At the molecular level, pyrantel pamoate exerts its effects by binding to nicotinic acetylcholine receptors on the muscle cells of nematodes . This binding causes a prolonged depolarization of the muscle cell membrane, leading to spastic paralysis. The compound’s action is similar to that of acetylcholine, but it is not degraded by acetylcholinesterase, resulting in sustained receptor activation . This mechanism effectively immobilizes the worms, allowing them to be expelled from the host’s body.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyrantel pamoate have been observed to change over time. The compound is relatively stable, but its efficacy can decrease with prolonged exposure to light and air . In in vitro and in vivo studies, pyrantel pamoate has shown long-term effects on cellular function, including sustained paralysis of nematode muscle cells . The compound’s stability and degradation over time can influence its overall effectiveness.

Dosage Effects in Animal Models

The effects of pyrantel pamoate vary with different dosages in animal models. At therapeutic doses, the compound is effective in treating parasitic infections without causing significant adverse effects . At higher doses, pyrantel pamoate can cause toxic effects, including nausea, vomiting, and diarrhea . In some cases, excessive doses can lead to respiratory distress and other severe symptoms .

Metabolic Pathways

Pyrantel pamoate is poorly absorbed from the gastrointestinal tract, which allows it to act directly on intestinal parasites . The absorbed portion of the drug is metabolized in the liver, where it undergoes rapid metabolism . The primary route of elimination is through the feces, with a smaller portion excreted in the urine . The compound’s poor solubility and limited absorption contribute to its effectiveness against intestinal parasites.

Transport and Distribution

Within the host’s body, pyrantel pamoate is transported and distributed primarily within the gastrointestinal tract . Its poor absorption from the intestines ensures that it remains localized to the site of infection, where it can effectively target parasitic worms . The compound’s distribution is limited to the intestines, with minimal systemic exposure .

Subcellular Localization

Pyrantel pamoate’s subcellular localization is primarily within the muscle cells of nematodes . The compound targets nicotinic acetylcholine receptors on the muscle cell membrane, leading to prolonged depolarization and paralysis . This specific localization allows pyrantel pamoate to effectively immobilize the worms, facilitating their expulsion from the host’s body.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El pamoato de pirantel se sintetiza a través de una serie de reacciones químicas que involucran pirantel y ácido pamoico. La síntesis comienza con la preparación de pirantel, que es un compuesto derivado de la pirimidina. La reacción implica la condensación de 1-metil-2-(2-tienil)vinil-5,6-dihidro-4H-pirimidina con ácido pamoico en condiciones controladas .

Métodos de producción industrial: En entornos industriales, el this compound se produce utilizando cromatografía líquida de alta resolución (HPLC) para garantizar la pureza y la calidad del producto final. El método de ensayo USP para el this compound implica el uso de una columna de sílice desnuda con una fase móvil de acetonitrilo, ácido acético, agua y dietilamina . Este método garantiza una excelente repetibilidad y picos simétricos de alta eficiencia tanto para el pirantel como para el ácido pamoico.

Análisis De Reacciones Químicas

Tipos de reacciones: El pamoato de pirantel experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Una reacción notable es su reducción por cloruro férrico en un medio neutro, seguido de la complejación con ferricianuro, 1,10-fenantrolina o 2,2'-bipiridilo .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen cloruro férrico, ferricianuro, 1,10-fenantrolina y 2,2'-bipiridilo. Estas reacciones se llevan a cabo típicamente en condiciones neutras o ligeramente ácidas .

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios complejos de pirantel con ferricianuro, 1,10-fenantrolina y 2,2'-bipiridilo. Estos complejos se utilizan a menudo en ensayos espectrofotométricos para determinar la concentración de this compound en formulaciones farmacéuticas .

Comparación Con Compuestos Similares

El pamoato de pirantel se compara a menudo con otros fármacos antihelmínticos como el mebendazol y el albendazol. Si bien los tres compuestos son efectivos contra las infecciones parasitarias por gusanos, difieren en sus mecanismos de acción y espectro de actividad . El this compound es único en su capacidad de causar parálisis espástica de los gusanos, mientras que el mebendazol y el albendazol funcionan inhibiendo la síntesis de microtúbulos en los gusanos . Otros compuestos similares incluyen el fenbendazol y el pamoato de pirvinio, cada uno con mecanismos y aplicaciones distintos .

Conclusión

El this compound es un compuesto antihelmíntico versátil y efectivo con una amplia gama de aplicaciones en medicina, ciencia veterinaria e investigación. Su mecanismo de acción único y su capacidad para paralizar y expulsar gusanos parasitarios lo convierten en una herramienta valiosa en el tratamiento de diversas infecciones por gusanos.

Propiedades

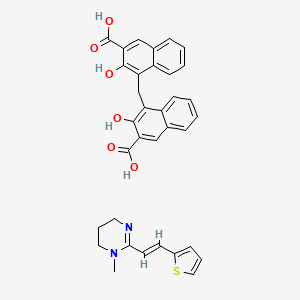

IUPAC Name |

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O6.C11H14N2S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2,4-6,9H,3,7-8H2,1H3/b;6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXXZDYPVDOQEE-MXDQRGINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN=C1C=CC2=CC=CS2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCN=C1/C=C/C2=CC=CS2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O6.C11H14N2S, C34H30N2O6S | |

| Record name | PYRANTEL PAMOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20969 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40897057 | |

| Record name | Pyrantel pamoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pyrantel pamoate is an odorless light yellow to tan crystalline powder. Tasteless. Used medicinally against nematodes in animals. | |

| Record name | PYRANTEL PAMOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20969 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | PYRANTEL PAMOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20969 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

22204-24-6 | |

| Record name | PYRANTEL PAMOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20969 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrantel pamoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22204-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrantel pamoate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022204246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | pyrantel pamoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyrantel pamoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrantel pamoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid, compound with (E)-1,4,5,6-tetrahydro-1-methyl-2-[2-(2-thienyl)vinyl]pyrimidine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRANTEL PAMOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81BK194Z5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

511 to 513 °F (decomposes) (NTP, 1992) | |

| Record name | PYRANTEL PAMOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20969 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Pyrantel Pamoate against helminths?

A: Pyrantel Pamoate acts as a depolarizing neuromuscular blocking agent in susceptible helminths. [, , , ] It interacts with acetylcholine receptors at the neuromuscular junction, causing persistent activation and ultimately leading to spastic paralysis of the worm. [, , ] This paralysis prevents the worm from maintaining its position in the host's intestine, leading to its expulsion.

Q2: Does Pyrantel Pamoate affect calcium channels in helminths?

A: Yes, research suggests that Pyrantel Pamoate's cholinomimetic action involves the regulation of calcium channels in susceptible nematodes like Setaria cervi. [] Blocking these channels with agents like Nifedipine can inhibit the stimulant effect of Pyrantel Pamoate. [, ]

Q3: What is the molecular formula and weight of Pyrantel Pamoate?

A3: The molecular formula of Pyrantel Pamoate is C34H30N2O6S, and its molecular weight is 594.68 g/mol.

Q4: Are there any established spectroscopic methods for characterizing Pyrantel Pamoate?

A: Yes, spectrophotometric methods have been developed for the determination of Pyrantel Pamoate in bulk drugs and pharmaceutical formulations. [] These methods often utilize the absorbance of colored species formed by the reaction of Pyrantel Pamoate with reagents like Folin-Ciocalteu reagent in an alkaline medium. []

Q5: Against which helminth infections is Pyrantel Pamoate most effective?

A: Clinical trials and research indicate that Pyrantel Pamoate is highly effective against Ascaris lumbricoides (roundworm) infections, with cure rates often exceeding 90%. [, , , , , ] It also shows good efficacy against hookworm infections, although cure rates may vary depending on the species and dosage. [, , , , , ]

Q6: What about Pyrantel Pamoate's effectiveness against Trichuris trichiura (whipworm)?

A: Pyrantel Pamoate generally shows lower efficacy against Trichuris trichiura compared to other anthelmintics like albendazole or mebendazole. [, , , , , , , ] Studies have reported varying cure rates, but they are often significantly lower than those observed for roundworm or hookworm infections. [, , , , , , , ]

Q7: Is there evidence of Pyrantel Pamoate resistance in helminths?

A: Yes, there have been reports of emerging Pyrantel Pamoate resistance in cyathostomins, a type of small strongyle commonly found in horses. [, , ] This resistance highlights the importance of responsible anthelmintic use and regular monitoring of drug efficacy in livestock and companion animal populations.

Q8: What formulations of Pyrantel Pamoate are available for use?

A: Pyrantel Pamoate is commonly available in both paste and granule formulations. [] The choice of formulation may depend on factors such as the target species, ease of administration, and palatability. []

Q9: Are there established methods for analyzing Pyrantel Pamoate residues in pharmaceutical manufacturing?

A: Yes, HPLC methods have been developed and validated for the estimation of Pyrantel Pamoate residues on surfaces of pharmaceutical manufacturing equipment. [] These methods involve swab sampling and provide a sensitive and specific way to ensure proper cleaning and prevent cross-contamination during the manufacturing process. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.